Product packaging for 2-Fluoro-5-vinylnicotinic acid(Cat. No.:)

2-Fluoro-5-vinylnicotinic acid

Cat. No.: B12962569
M. Wt: 167.14 g/mol
InChI Key: VPCNNTKZSGGMCU-UHFFFAOYSA-N
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Description

2-Fluoro-5-vinylnicotinic acid is a multifunctional nicotinic acid derivative designed for advanced chemical synthesis and drug discovery research. The core structure of nicotinic acid is a fundamental vitamer of Vitamin B3 and is a key precursor to coenzymes NAD and NADP, which are involved in DNA repair and various metabolic processes (citation:4). The strategic incorporation of both fluorine and vinyl functional groups on the pyridine ring makes this compound a valuable scaffold for constructing more complex molecules. The fluorine atom can significantly alter the molecule's electronic properties, metabolic stability, and bioavailability, which is a critical consideration in the design of active pharmaceutical ingredients (APIs). The vinyl group offers a versatile handle for further chemical transformations, most notably through cross-coupling reactions, such as Suzuki or Heck reactions, to create biaryl systems, or through addition chemistry to introduce new functional groups. While the specific mechanism of action for this precise compound in biological systems is not yet fully documented, its structural features suggest potential for application in medicinal chemistry, particularly in the development of novel lipid-modifying agents. This is inferred from the known pharmacology of nicotinic acid (Niacin), which at pharmacological doses exerts lipid-lowering effects by inhibiting diacylglycerol acyltransferase-2 (DGAT2) in the liver and activating the HCA2 (GPR109A) receptor (citation:1]

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO2 B12962569 2-Fluoro-5-vinylnicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

5-ethenyl-2-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C8H6FNO2/c1-2-5-3-6(8(11)12)7(9)10-4-5/h2-4H,1H2,(H,11,12)

InChI Key

VPCNNTKZSGGMCU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(N=C1)F)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Fluoro 5 Vinylnicotinic Acid and Precursors

Retrosynthetic Analysis of 2-Fluoro-5-vinylnicotinic acid

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for potential synthetic routes. The primary strategic bond cleavages are the carbon-vinyl bond at the C-5 position and the carbon-fluorine bond at the C-2 position. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the vinyl group at the C-5 position via a transition-metal-catalyzed cross-coupling reaction. This suggests a precursor such as a 5-halo-2-fluoronicotinic acid derivative. Further disconnection of the fluorine at C-2 would lead back to a dihalonicotinic acid or a related precursor.

Pathway B: Initial disconnection of the fluorine atom at the C-2 position. This points towards a 5-vinylnicotinic acid derivative that would need to undergo regioselective fluorination.

Strategies for Constructing the Fluorinated Nicotinic Acid Core

The formation of the 2-fluoronicotinic acid core is a critical step in the synthesis of the target molecule. Several methodologies can be employed to achieve this, each with its own advantages and challenges.

Regioselective Fluorination of Pyridine (B92270) Rings

Direct regioselective fluorination of a pre-functionalized pyridine ring presents a conceptually straightforward approach. Electrophilic fluorinating agents are commonly employed for this purpose. For instance, Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a powerful and widely used reagent for the fluorination of electron-rich aromatic and heteroaromatic systems. acs.orgacs.org In the context of a pyridine ring, the regioselectivity of fluorination is heavily influenced by the electronic nature of the existing substituents.

Another approach involves the use of silver(II) fluoride (B91410) for the site-selective C-H fluorination of pyridines and diazines. This method offers the advantage of occurring at ambient temperature with exclusive selectivity for fluorination adjacent to the nitrogen atom. nih.gov

A pertinent analogue to consider is the synthesis of 2-fluoro-5-nitropyridine. This compound is often prepared from 2-chloro-5-nitropyridine via a halogen exchange (Halex) reaction using a fluoride source like potassium fluoride. chemicalbook.com This highlights a common strategy where a more readily available halogen is displaced by fluoride.

Fluorination Method Fluorinating Agent Key Features Analogous Application
Electrophilic FluorinationSelectfluorPowerful, suitable for electron-rich systems. acs.orgacs.orgFluorination of various substituted pyridines.
C-H FluorinationSilver(II) fluorideSite-selective fluorination adjacent to nitrogen, mild conditions. nih.govDirect fluorination of pyridine and diazine cores.
Halogen Exchange (Halex)Potassium fluorideDisplacement of a more labile halogen (e.g., Cl, Br).Synthesis of 2-fluoro-5-nitropyridine from 2-chloro-5-nitropyridine. chemicalbook.com

Synthetic Routes from Pre-functionalized Pyridine Carboxylic Acid Precursors

Building upon a pre-existing pyridine carboxylic acid scaffold is another viable strategy. For instance, starting with a dihalonicotinic acid, such as 2,5-dichloronicotinic acid or 2,5-dibromonicotinic acid, allows for the selective manipulation of the halogen atoms. The difference in reactivity between the halogens at the C-2 and C-5 positions can be exploited to introduce the fluorine and vinyl groups in a controlled manner.

Furthermore, novel routes to fluorinated nicotinic acid derivatives have been developed from simple fluorinated precursors, leading to compounds like 2-(trifluoromethyl)nicotinic acid derivatives. nih.gov While not directly applicable to the synthesis of a 2-fluoro derivative, this demonstrates the principle of constructing the nicotinic acid ring from smaller, fluorinated building blocks.

Cyclization and Rearrangement Approaches to the Fluorinated Nicotinic Acid System

Constructing the fluorinated pyridine ring through a cyclization reaction offers an alternative to the modification of a pre-formed pyridine. This approach often involves the condensation of acyclic precursors. For example, the synthesis of 3-fluoropyridines can be achieved via a Rh(III)-catalyzed C-H functionalization approach from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov

Another strategy involves the cyclization of functionalized open-chain compounds to form the pyridine ring. For instance, the synthesis of 2-chloronicotinic acid derivatives can be accomplished through the cyclization of intermediates derived from the reaction of 3-dimethylaminoacrolein and ethyl cyanoacetate. researchgate.net A similar approach, starting with fluorinated building blocks, could potentially lead to the desired 2-fluoronicotinic acid core.

Stereoselective and Regioselective Introduction of the Vinyl Group at the C-5 Position

The introduction of the vinyl group at the C-5 position of the 2-fluoronicotinic acid core is a crucial transformation. Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for achieving this.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds in organic synthesis. chemistryjournals.netacs.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a transition metal catalyst, most commonly palladium or nickel. tcichemicals.commdpi.com

For the synthesis of this compound, a precursor such as a 5-halo-2-fluoronicotinic acid derivative would be coupled with a vinylating agent. The choice of the specific cross-coupling reaction depends on the nature of the substrates and the desired reaction conditions.

A prominent example of such a transformation is the Stille coupling, which involves the reaction of an organotin reagent with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgorganicreactions.org The Stille reaction is well-suited for the introduction of a vinyl group. In this case, a 5-halo-2-fluoronicotinic acid derivative would be reacted with a vinylstannane, such as vinyltributyltin, in the presence of a palladium catalyst.

The general catalytic cycle for a Stille coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) intermediate.

Transmetalation: The organotin reagent transfers its organic group (in this case, the vinyl group) to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product.

Reaction Catalyst Reagents Key Features
Stille CouplingPalladium(0) complexOrganostannane (e.g., vinyltributyltin) and an organic halide/triflate. wikipedia.orgorganicreactions.orgTolerant of a wide range of functional groups, mild reaction conditions often possible. organic-chemistry.org

The stereochemistry of the vinyl group is generally retained throughout the Stille coupling reaction, which is a significant advantage for the synthesis of specific isomers. wikipedia.org

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Methodologies

The introduction of the vinyl group at the C5-position of the 2-fluoronicotinic acid scaffold is a crucial transformation that can be effectively achieved through olefination reactions. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful and widely used methods for the formation of carbon-carbon double bonds. organic-chemistry.orggoogle.com

The general approach involves the reaction of a suitable phosphorus-stabilized carbanion with a carbonyl compound. In the context of synthesizing this compound, a key precursor would be an ester of 2-fluoro-5-formylnicotinic acid.

Wittig Reaction: The Wittig reaction utilizes a phosphonium ylide, typically generated by treating a phosphonium salt with a strong base, to convert an aldehyde or ketone to an alkene. organic-chemistry.orgnih.gov The reaction proceeds through a betaine or oxaphosphetane intermediate, leading to the formation of the desired alkene and triphenylphosphine oxide. nih.gov The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. mdpi.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, employs a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide. researchgate.net This often leads to higher yields and easier purification, as the phosphate byproduct is water-soluble. researchgate.netnih.gov The HWE reaction typically favors the formation of the (E)-alkene, which is a significant advantage for controlling the stereochemistry of the vinyl group. nih.govcore.ac.uk The reaction mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by elimination to form the alkene. researchgate.net

A plausible synthetic route to an ester of this compound using the HWE reaction is depicted below:

Scheme 1: Plausible HWE Reaction for the Synthesis of a this compound Ester

  O                EtO   O
 //               /   //

CHO P -- C -- H / \ / \ \ F-----N EtO H \ / COOR

2-Fluoro-5-formylnicotinate Triethyl phosphonoacetate | | Base (e.g., NaH) V O EtO O // / // CH=CH--COOEt P -- O(-) / \ / F-----N EtO \ / COOR

Ethyl 2-fluoro-5-(2-ethoxycarbonylvinyl)nicotinate

F-----N / COOR

5-Halo-2-fluoronicotinate | | Radical initiator (e.g., photoredox catalyst) V . H2C=CH-R' / F-----N / COOR

5-Pyridyl radical intermediate | | Addition to vinylating agent V R'-CH-CH2 / F-----N / COOR

Adduct | | Further reaction (e.g., H-atom abstraction) V CH=CH-R' / F-----N / COOR

2-Fluoro-5-vinylnicotinate derivative

R1-CHO + R2-CO-CH2-COOR3 + NH3 + (Fluorinating/Vinylating component) | | One-pot reaction V R2 / F-----N-----R1 / COOR3

Substituted Pyridine Derivative

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 Vinylnicotinic Acid

Reactions at the Vinyl Moiety

The vinyl group, an electron-rich pi system, is anticipated to be the primary site for a range of addition and transformation reactions. However, its reactivity will be modulated by the electronic effects of the fluorinated pyridine (B92270) ring.

Electrophilic addition reactions are characteristic of alkenes. In the case of 2-Fluoro-5-vinylnicotinic acid, the vinyl group is expected to react with various electrophiles. libretexts.org The pyridine ring's electron-withdrawing nature may slightly deactivate the vinyl group towards electrophilic attack compared to simple alkenes.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond is expected to proceed readily, likely through a halonium ion intermediate, to yield the corresponding 1,2-dihaloethyl derivative.

Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) is predicted to follow Markovnikov's rule, where the hydrogen atom adds to the carbon of the vinyl group that is already bonded to more hydrogen atoms. libretexts.org This would lead to the formation of a carbocation intermediate at the benzylic-like position, which is then attacked by the halide ion. The stability of this carbocation would be influenced by the electronic properties of the substituted pyridine ring.

Hydration: Acid-catalyzed hydration is another expected electrophilic addition reaction. In the presence of a strong acid and water, a proton will add to the vinyl group to form a carbocation, which is subsequently trapped by water to yield an alcohol after deprotonation.

Table 1: Predicted Products of Electrophilic Addition Reactions

Reactant Reagent Predicted Major Product
This compound Br₂ 2-Fluoro-5-(1,2-dibromoethyl)nicotinic acid
This compound HBr 2-Fluoro-5-(1-bromoethyl)nicotinic acid
This compound H₂O, H₂SO₄ (cat.) 2-Fluoro-5-(1-hydroxyethyl)nicotinic acid

The vinyl group of this compound can potentially act as a dienophile in Diels-Alder reactions. youtube.com The electron-withdrawing nature of the fluoropyridine ring should enhance the dienophilic character of the vinyl group, making it more reactive towards electron-rich dienes. youtube.com

The stereochemistry of the Diels-Alder reaction, particularly the endo/exo selectivity, would be influenced by steric factors and potential secondary orbital interactions between the diene and the substituents on the dienophile. Lewis acid catalysis could be employed to enhance the reactivity and control the stereoselectivity of the cycloaddition. mdpi.com

Oxidative Cleavage: The vinyl group is susceptible to oxidative cleavage by strong oxidizing agents such as ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions. Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would be expected to yield 2-fluoro-5-formylnicotinic acid. An oxidative workup (e.g., with hydrogen peroxide) would produce 2-fluoro-5-carboxynicotinic acid.

Epoxidation: The vinyl group can be converted to an epoxide, a versatile synthetic intermediate. acsgcipr.org This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reactivity in epoxidation can be influenced by the electronic nature of the alkene; the electron-deficient character of the vinyl group in this molecule might necessitate more reactive epoxidizing agents or catalytic systems. For instance, methyltrioxorhenium (MTO) catalyzed epoxidation with hydrogen peroxide is effective for various alkenes and can be enhanced by the addition of pyridine derivatives. organic-chemistry.org

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.org The vinyl group of this compound could participate in cross-metathesis reactions with other terminal or internal alkenes in the presence of ruthenium-based catalysts, such as Grubbs' catalysts. libretexts.org This would allow for the introduction of a wide variety of substituents at the vinyl position, leading to the synthesis of diverse derivatives. The success of the metathesis reaction would depend on the catalyst's tolerance to the pyridine and carboxylic acid functionalities. It might be necessary to protect the carboxylic acid group as an ester to prevent potential catalyst inhibition.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a key functional handle for derivatization, primarily through reactions at the carbonyl carbon.

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com Alternatively, reaction with a diazalkane or activation of the carboxylic acid followed by reaction with an alcohol can also yield the ester. Procedures for the esterification of related nicotinic and isonicotinic acids are well-established. researchgate.net

Amidation: The formation of amides from the carboxylic acid and an amine is a crucial transformation. Direct condensation is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid. mychemblog.com One of the most effective reagents for this purpose is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). wikipedia.org In a typical procedure, the carboxylic acid is treated with HATU in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form an activated ester, which then readily reacts with an amine to form the desired amide. mychemblog.comfishersci.co.uk This method is known for its high efficiency and broad functional group tolerance. wikipedia.org

Table 2: Predicted Conditions for Carboxylic Acid Derivatization

Reaction Reagents and Conditions Predicted Product
Esterification (Fischer) Methanol, H₂SO₄ (catalytic), heat Methyl 2-fluoro-5-vinylnicotinate
Amidation Benzylamine, HATU, DIPEA, DMF N-benzyl-2-fluoro-5-vinylnicotinamide

Reduction to Aldehydes and Alcohols

The carboxylic acid functional group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Primary Alcohols: The conversion of carboxylic acids to primary alcohols is a common transformation in organic synthesis. Strong reducing agents are required for this process. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this reduction. The reaction typically proceeds by the addition of a hydride ion to the carbonyl carbon, followed by a second hydride addition to the intermediate aldehyde, ultimately yielding the primary alcohol after an acidic workup.

Another common reagent is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide (B99878) (DMS). Borane is generally more selective than LiAlH₄ and will reduce carboxylic acids in the presence of some other functional groups.

Reaction Scheme: this compound → 2-Fluoro-5-vinylpyridin-3-yl)methanol

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as it requires stopping the reduction at the intermediate stage, preventing further reduction to the alcohol. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, and then using a less reactive, sterically hindered reducing agent.

One common method involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) in a reaction known as the Rosenmund reduction (if using H₂ and a poisoned catalyst) or with other specialized reagents.

Alternatively, the carboxylic acid can be converted to a Weinreb amide, which can then be treated with a hydride reagent like diisobutylaluminium hydride (DIBAL-H) or LiAlH₄ to furnish the aldehyde.

Reaction Scheme: this compound → 2-Fluoro-5-vinylnicotinaldehyde

Target ProductTypical ReagentsGeneral Reaction Conditions
(2-Fluoro-5-vinylpyridin-3-yl)methanol (Primary Alcohol)Lithium aluminum hydride (LiAlH₄), Borane-THF complex (BH₃·THF)Anhydrous ether or THF, followed by aqueous/acidic workup.
2-Fluoro-5-vinylnicotinaldehyde (Aldehyde)1. SOCl₂ or (COCl)₂ 2. LiAlH(O-t-Bu)₃Conversion to acid chloride, followed by reduction at low temperature.

Decarboxylation Pathways and Related Transformations

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org The ease of decarboxylation of carboxylic acids depends significantly on the stability of the carbanion intermediate that is formed upon loss of CO₂. wikipedia.org

For simple aryl carboxylic acids like this compound, decarboxylation is generally difficult and requires high temperatures. The reaction RCO₂H → RH + CO₂ is often facilitated by the presence of an electron-withdrawing group at the β-position of the carboxylic acid (as seen in β-keto acids) or through specific catalytic cycles. masterorganicchemistry.com

In the case of this compound, there is no such activating group in the β-position relative to the carboxyl group. Therefore, thermal decarboxylation would likely require harsh conditions.

Alternative methods for decarboxylation include:

Copper-Catalyzed Decarboxylation: Heating the carboxylic acid in the presence of a copper salt, often with a quinoline (B57606) solvent, can promote decarboxylation. This method is common for aromatic carboxylic acids.

Reductive Decarboxylation (Barton Decarboxylation): This method involves converting the carboxylic acid into a thiohydroxamate ester (Barton ester) and then treating it with a radical initiator and a hydrogen atom source, such as tributyltin hydride (Bu₃SnH).

Photoredox-Catalyzed Decarboxylation: Modern methods utilizing photoredox catalysis can also achieve decarboxylation under milder conditions.

These transformations would result in the formation of 2-fluoro-5-vinylpyridine.

Reaction Scheme: this compound → 2-Fluoro-5-vinylpyridine + CO₂

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Fluorine Position

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack, particularly at the C-2 (α) and C-4 (γ) positions. uoanbar.edu.iqimperial.ac.uk The presence of a fluorine atom at the C-2 position of this compound further activates the ring for nucleophilic aromatic substitution (SNAr).

Mechanism and Kinetic Studies of SNAr Reactions

The SNAr reaction proceeds via a two-step addition-elimination mechanism. wikipedia.orgpressbooks.pub

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Elimination of the Leaving Group: The aromaticity is restored by the elimination of the fluoride (B91410) ion, which is the leaving group.

The first step, the formation of the Meisenheimer complex, is typically the rate-determining step because it involves the loss of aromatic stabilization energy. stackexchange.com

Fluorine's Activating Effect: In SNAr reactions, the typical leaving group ability order seen in SN2 reactions (I > Br > Cl > F) is inverted (F > Cl > Br > I). wikipedia.orglibretexts.org This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group. Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect (-I effect). stackexchange.com This effect strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and stabilizing the negatively charged Meisenheimer intermediate, thus lowering the activation energy of the first step. stackexchange.comlibretexts.org

Kinetic studies have shown that 2-fluoropyridine (B1216828) reacts significantly faster than 2-chloropyridine (B119429) in SNAr reactions. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.orgresearchgate.net This highlights the strong activating effect of the fluorine substituent.

Scope of Nucleophiles and Substrate Generality

A wide range of nucleophiles can be employed in SNAr reactions with 2-fluoropyridine derivatives, leading to a diverse array of substituted pyridines. The reaction generally tolerates various functional groups, making it a versatile tool in synthesis. acs.orgnih.gov

The scope of nucleophiles includes:

Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) react to form ethers. Hydroxide ions (OH⁻) can be used to introduce a hydroxyl group.

Nitrogen Nucleophiles: Ammonia (B1221849), primary amines (RNH₂), and secondary amines (R₂NH) are effective nucleophiles, leading to the formation of aminopyridines. nih.gov

Sulfur Nucleophiles: Thiolates (RS⁻) readily displace the fluoride to form thioethers.

Carbon Nucleophiles: Soft carbon nucleophiles such as enolates and organometallic reagents can also participate in these reactions, though sometimes requiring specific catalytic conditions. acs.org

Nucleophile TypeExample NucleophileResulting Functional Group at C-2
Oxygen (O)CH₃O⁻ (Methoxide)-OCH₃ (Methoxy)
Nitrogen (N)R₂NH (Secondary Amine)-NR₂ (Dialkylamino)
Sulfur (S)PhS⁻ (Thiophenoxide)-SPh (Phenylthio)
Carbon (C)⁻CH(CN)R (Cyanide-stabilized carbanion)-CH(CN)R

Impact of the 5-Vinyl Group on SNAr Reactivity

The presence of the vinyl group at the 5-position (meta to the fluorine and para to the nitrogen) can influence the rate of the SNAr reaction through its electronic effects. The vinyl group is generally considered to be weakly electron-donating through its resonance effect (+M) and weakly electron-withdrawing through its inductive effect (-I).

During the formation of the Meisenheimer complex, a negative charge is delocalized onto the pyridine nitrogen and the carbon atoms at positions 4 and 6. The 5-vinyl group is not directly in the primary path of this delocalization. However, its mild electron-donating nature could slightly destabilize the anionic intermediate, potentially leading to a modest decrease in the reaction rate compared to an unsubstituted 2-fluoropyridine. Conversely, if the vinyl group's inductive effect dominates, it could slightly enhance the reactivity. In general, substituents at the 5-position have been shown to enhance the rate of nucleophilic substitution at the 2-position, with the exception of a fluorine atom at the 5-position. researchgate.net Therefore, the impact of the 5-vinyl group is expected to be relatively small but likely slightly rate-enhancing.

Reactions Involving the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. imperial.ac.uk This lone pair imparts basic and nucleophilic character to the nitrogen atom.

Protonation: As a base, the pyridine nitrogen can be protonated by acids to form a pyridinium (B92312) salt. Protonation of the nitrogen atom significantly increases the electron-withdrawing nature of the ring, which can, in turn, strengthen the pnicogen bonding and potentially further activate the ring towards nucleophilic attack, although it may also complicate reaction conditions. rsc.org

Alkylation (N-Alkylation): The nitrogen can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) to form quaternary N-alkylpyridinium salts. This quaternization makes the pyridine ring even more electron-deficient and highly susceptible to nucleophilic attack.

N-Oxide Formation: The pyridine nitrogen can be oxidized by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide. The N-oxide group alters the electronic properties of the ring, making it more amenable to certain types of electrophilic and nucleophilic substitutions.

These reactions at the pyridine nitrogen offer additional pathways for the functionalization and modification of the this compound scaffold.

N-Oxidation and Quaternization Reactions

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it susceptible to reactions with electrophiles, leading to N-oxidation and quaternization products.

N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is a common transformation, typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The N-oxide group is a versatile functionality that can influence the electronic properties of the ring and serve as a leaving group or direct subsequent substitutions. The N-oxidation of nicotinic acid itself to nicotinic acid N-oxide is a well-known process arkat-usa.org. Given the electronic similarities, this compound is expected to undergo N-oxidation under similar conditions to yield this compound N-oxide.

Quaternization: The reaction of the pyridine nitrogen with alkyl halides or other alkylating agents results in the formation of quaternary pyridinium salts. These reactions proceed via an SN2 mechanism. The rate and success of quaternization can be influenced by the steric hindrance around the nitrogen atom and the electronic nature of the substituents on the pyridine ring. While specific studies on this compound are lacking, the quaternization of various pyridine derivatives is a fundamental reaction in heterocyclic chemistry mdpi.com. It is anticipated that this compound would react with alkyl halides (e.g., methyl iodide) to form the corresponding N-alkyl-2-fluoro-5-vinylpyridinium-3-carboxylate.

Table 1: Anticipated N-Oxidation and Quaternization Reactions of this compound This table is based on the expected reactivity by analogy with related substituted pyridines and nicotinic acids.

Reaction TypeReagentExpected Product
N-Oxidationm-CPBA or H₂O₂/AcOHThis compound N-oxide
QuaternizationMethyl Iodide (CH₃I)N-Methyl-2-fluoro-5-vinylpyridinium-3-carboxylate

Coordination Chemistry with Transition Metals

Nicotinic acid and its derivatives are versatile ligands in coordination chemistry, capable of binding to metal ions through the pyridine nitrogen atom and/or the carboxylate oxygen atoms. The coordination mode can be monodentate, bidentate, or bridging, leading to the formation of a diverse range of metal complexes with varying geometries and properties.

The presence of the fluorine and vinyl substituents on the pyridine ring of this compound can modulate its coordination behavior. The electron-withdrawing nature of the fluorine atom may influence the basicity of the pyridine nitrogen, while the vinyl group could potentially participate in π-complexation with certain transition metals, although this is less common for simple vinyl groups.

Based on studies of similar ligands like 5-fluoroorotic acid, it is expected that this compound can form stable complexes with various transition metals such as copper(II), nickel(II), and zinc(II). In these complexes, the ligand would likely chelate to the metal center through the pyridine nitrogen and a carboxylate oxygen atom nih.govresearchgate.net. The resulting coordination geometry around the metal ion can vary from octahedral to square-pyramidal or square-planar, depending on the metal ion, the stoichiometry of the reaction, and the presence of other co-ligands such as water or ammonia nih.govresearchgate.net. For instance, in analogy with the complexes of 5-fluoroorotic acid, one could anticipate the formation of complexes with general formulas like [M(2-F-5-V-NA)₂(H₂O)₄] where M is a divalent transition metal and 2-F-5-V-NA represents the deprotonated 2-fluoro-5-vinylnicotinate ligand.

Table 2: Predicted Coordination Behavior of this compound with Transition Metals This table is based on the known coordination chemistry of structurally related nicotinic acid derivatives.

Transition Metal (M)Expected Coordination ModePotential Complex Geometry
Cu(II)N,O-bidentate chelationSquare-planar, Square-pyramidal, or Octahedral
Ni(II)N,O-bidentate chelationOctahedral
Zn(II)N,O-bidentate chelationOctahedral or Tetrahedral

Synthesis and Exploration of Derivatives and Analogues of 2 Fluoro 5 Vinylnicotinic Acid

Ester, Amide, and Hydrazide Derivatives of 2-Fluoro-5-vinylnicotinic acid

The carboxylic acid group of this compound is a prime site for derivatization to generate esters, amides, and hydrazides, thereby modulating its steric and electronic profile.

Esterification of this compound can be achieved under standard acid-catalyzed conditions. For instance, reaction with various alcohols (e.g., methanol, ethanol (B145695), isopropanol) in the presence of a catalytic amount of a strong acid like sulfuric acid or using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) would yield the corresponding esters. These derivatives are valuable as intermediates for further synthetic transformations or as final compounds with potentially altered solubility and cell permeability.

Amide synthesis offers a pathway to a diverse range of derivatives with significant potential for biological applications. Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like N-hydroxysuccinimide (NHS), can be employed to couple this compound with a wide variety of primary and secondary amines. This approach allows for the introduction of diverse functional groups and structural motifs.

Hydrazide derivatives are key intermediates for the synthesis of various heterocyclic compounds and have been explored in the context of other nicotinic acid derivatives mdpi.comnih.govmdpi.com. The synthesis of 2-Fluoro-5-vinylnicotinohydrazide can be accomplished by reacting the corresponding methyl or ethyl ester of this compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol or isopropanol, often under reflux conditions mdpi.commdpi.com. These hydrazides can then serve as precursors for the synthesis of hydrazones and other related structures nih.govmdpi.com.

Table 1: Synthesis of Ester, Amide, and Hydrazide Derivatives of this compound

Derivative Type Reagents and Conditions Product
Ester R-OH, H+ (cat.) or DCC 2-Fluoro-5-vinylnicotinate ester
Amide R1R2NH, EDC/NHS N-(substituted)-2-fluoro-5-vinylnicotinamide
Hydrazide NH2NH2·H2O, reflux in alcohol 2-Fluoro-5-vinylnicotinohydrazide

Functionalized Vinyl Analogues via Post-Synthetic Modification

The vinyl group at the 5-position of the pyridine (B92270) ring is a versatile functional handle for a variety of post-synthetic modifications, allowing for the introduction of diverse functionalities.

Oxidative cleavage of the vinyl group can lead to the corresponding aldehyde or carboxylic acid. Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield the 2-fluoro-5-formylnicotinic acid, a valuable building block for further derivatization. Alternatively, oxidative cleavage using stronger oxidizing agents like potassium permanganate (B83412) or ruthenium tetroxide could directly provide 2-fluoro-5-carboxynicotinic acid rsc.orgmdpi.com. Enzymatic methods for the oxidative cleavage of vinyl aromatics have also been developed, offering a milder and more sustainable approach google.com.

Transition metal-catalyzed cross-coupling reactions , such as the Heck reaction, would allow for the arylation or vinylation of the vinyl group, leading to the formation of stilbene (B7821643) and diene analogues.

Epoxidation of the vinyl group, for instance using meta-chloroperoxybenzoic acid (m-CPBA), would furnish the corresponding epoxide. This epoxide can then be opened by various nucleophiles to introduce a wide range of functional groups at the benzylic and terminal positions of the original vinyl moiety.

Hydroboration-oxidation of the vinyl group would lead to the anti-Markovnikov addition of water, yielding the corresponding 2-(2-fluoro-5-nicotinyl)ethanol derivative.

Table 2: Post-Synthetic Modifications of the Vinyl Group

Reaction Reagents Functionalized Product
Oxidative Cleavage (aldehyde) 1. O3; 2. Me2S or Zn 2-Fluoro-5-formylnicotinic acid
Oxidative Cleavage (acid) KMnO4 or RuO4 2-Fluoro-5-carboxynicotinic acid
Epoxidation m-CPBA 2-Fluoro-5-(oxiran-2-yl)nicotinic acid
Hydroboration-Oxidation 1. BH3·THF; 2. H2O2, NaOH 2-Fluoro-5-(2-hydroxyethyl)nicotinic acid

Pyridine Ring Modifications: Deuteration, Isotope Labeling, and Aromatic Substitutions

Modifications to the pyridine ring itself, including isotopic labeling and further substitution, are crucial for developing mechanistic probes and analogues with altered electronic properties.

Deuteration of the pyridine ring can be a valuable tool for mechanistic studies and for altering the metabolic profile of the molecule. Specific deuteration at positions ortho to the nitrogen can sometimes be achieved through directed ortho-metalation followed by quenching with a deuterium (B1214612) source like D₂O. More general methods for deuterium labeling of pyridines have also been developed google.com. Recent advancements in photopharmacology have utilized deuteration to enhance the properties of photoswitchable ligands for nicotinic acetylcholine (B1216132) receptors nih.gov.

Isotope labeling , particularly with ¹⁵N, is essential for NMR-based structural and mechanistic studies. A general approach for ¹⁵N-labeling of pyridines involves a ring-opening/ring-closing strategy via Zincke imine intermediates, which can incorporate ¹⁵NH₄Cl as the nitrogen source acs.orgchemrxiv.orgchemrxiv.orgresearchgate.netnih.gov. This method is applicable to a wide range of substituted pyridines.

Aromatic substitutions on the 2-fluoropyridine (B1216828) ring are dictated by the directing effects of the existing substituents. The fluorine atom at the 2-position is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups nih.govacs.orgresearchgate.net. This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, at this position. The vinyl and carboxylic acid groups are meta-directing for electrophilic aromatic substitution, suggesting that any further electrophilic substitution would likely occur at the 4-position, although the fluorine atom's deactivating effect must be considered nih.gov.

Table 3: Pyridine Ring Modifications

Modification Method Application
Deuteration Directed metalation-quenching, other methods Mechanistic studies, metabolic profiling
¹⁵N Labeling Zincke imine ring-opening/closing NMR studies
Nucleophilic Aromatic Substitution Reaction with nucleophiles (e.g., R-O⁻, R-S⁻, R₂N⁻) Introduction of new substituents at C2
Electrophilic Aromatic Substitution Reaction with electrophiles Potential for substitution at C4

Construction of Fused Heterocyclic Systems Utilizing this compound as a Key Building Block

The highly functionalized nature of this compound makes it an excellent starting material for the synthesis of more complex, fused heterocyclic systems rsc.orgnih.govairo.co.inresearchgate.netnih.gov. The combination of the carboxylic acid, vinyl group, and the reactive 2-fluoro position provides multiple avenues for intramolecular cyclization reactions.

For instance, the synthesis of benzoxazepinone-like structures has been demonstrated from related fluorinated benzoic acids. A similar strategy could be envisioned for this compound. For example, conversion of the carboxylic acid to an amide with an appropriately substituted aminophenol, followed by an intramolecular nucleophilic aromatic substitution where the phenolic oxygen displaces the 2-fluoro group, would lead to the formation of a pyridoxazepinone ring system.

Furthermore, the vinyl group can participate in various cycloaddition reactions. For example, a Diels-Alder reaction with a suitable diene could lead to the formation of a fused cyclohexene (B86901) ring, which could be further elaborated.

Conjugation with Biologically Relevant Scaffolds for Mechanistic Probes

To investigate the interactions of this compound with biological systems, it can be conjugated to various biologically relevant scaffolds such as peptides and carbohydrates. These conjugates can serve as valuable mechanistic probes, helping to elucidate modes of action and identify molecular targets, without pursuing clinical applications.

Peptide conjugation can be achieved by forming an amide bond between the carboxylic acid of this compound and a free amine group on a peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue nih.govnih.govmdpi.comirbm.com. Standard peptide coupling chemistry, as described in section 4.1, would be applicable here. The resulting peptide conjugate can be used to study the influence of the nicotinic acid moiety on the peptide's structure and function.

Carbohydrate conjugation offers another avenue for creating molecular probes. The carboxylic acid can be coupled to an amino-functionalized carbohydrate, or the vinyl group could be modified to introduce a functionality suitable for click chemistry, allowing for conjugation to an azide- or alkyne-modified sugar researchgate.netwgtn.ac.nzcreative-biogene.com. Such glycoconjugates can be used to investigate carbohydrate-protein interactions or to enhance the solubility and bioavailability of the parent molecule for in vitro studies. The synthesis of conjugates between nicotinic acid and hyaluronic acid has been reported, demonstrating the feasibility of such approaches researchgate.net.

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 5 Vinylnicotinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 2-Fluoro-5-vinylnicotinic acid in solution. A combination of one-dimensional and multi-dimensional experiments provides unambiguous assignment of all proton, carbon, and fluorine signals and offers insights into the molecule's dynamic behavior.

A complete assignment of the NMR spectra is foundational to confirming the compound's identity.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and vinyl protons. The two protons on the pyridine (B92270) ring (H-4 and H-6) would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing fluorine and carboxylic acid groups and the vinyl group. The vinyl group would present a characteristic set of three protons with complex splitting patterns due to geminal, cis, and trans couplings. The acidic proton of the carboxyl group would likely appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: The carbon spectrum will display eight distinct signals corresponding to the six carbons of the substituted pyridine ring and the two carbons of the vinyl group. The carboxyl carbon (C-7) is expected at the most downfield position. The carbon directly bonded to the fluorine atom (C-2) will show a large one-bond C-F coupling constant, a key diagnostic feature.

¹⁹F NMR: The fluorine-19 NMR spectrum provides a sensitive probe of the local electronic environment. huji.ac.il For this compound, a single resonance is expected. Its chemical shift, relative to a standard like CFCl₃, is characteristic of a fluorine atom attached to an electron-deficient pyridine ring. colorado.eduthermofisher.com The signal will exhibit coupling to the nearby aromatic protons (H-4).

Multi-dimensional NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations are expected between the H-4 and H-6 protons of the pyridine ring and among the three protons of the vinyl group, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. columbia.eduemerypharma.com It allows for the unambiguous assignment of carbon signals for all C-H moieties in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about connectivity across two or three bonds. columbia.eduemerypharma.com It would be instrumental in connecting the vinyl group to the pyridine ring by showing correlations from the vinyl protons to the ring carbons (e.g., C-5) and vice-versa. Correlations from the aromatic protons (H-4, H-6) to the carboxyl carbon (C-7) would confirm the position of the acid group.

Predicted NMR Data for this compound ¹H NMR Predicted Chemical Shifts and Couplings

Proton Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J) in Hz
H-4 7.9 - 8.2 d ³J(H4-H6) ≈ 2-3 Hz
H-6 8.5 - 8.8 d ³J(H6-H4) ≈ 2-3 Hz
H-1' (vinyl) 6.6 - 6.9 dd ³J(cis) ≈ 10-12 Hz, ³J(trans) ≈ 16-18 Hz
H-2'a (vinyl) 5.8 - 6.1 d ³J(trans) ≈ 16-18 Hz, ²J(gem) ≈ 1-2 Hz
H-2'b (vinyl) 5.4 - 5.7 d ³J(cis) ≈ 10-12 Hz, ²J(gem) ≈ 1-2 Hz

¹³C NMR Predicted Chemical Shifts

Carbon Predicted δ (ppm)
C-2 160 - 165 (d, ¹J(CF) ≈ 230-250 Hz)
C-3 140 - 145
C-4 120 - 125
C-5 135 - 140
C-6 150 - 155
C-7 (-COOH) 165 - 170
C-1' (vinyl) 130 - 135

Dynamic NMR studies could provide information on the rotational barriers within the molecule. By acquiring NMR spectra over a range of temperatures, it would be possible to investigate the rotational dynamics around the single bond connecting the vinyl group to the pyridine ring and the bond connecting the carboxylic acid group. At low temperatures, restricted rotation could potentially lead to the observation of distinct conformers, resulting in the broadening or splitting of specific NMR signals.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

HRMS is essential for confirming the elemental composition of this compound and for elucidating its fragmentation behavior under ionization. nih.gov The calculated exact mass for the neutral molecule C₈H₆FNO₂ is 167.0383 u. In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed with an exact mass of 168.0461 u.

The fragmentation pathway can be predicted based on the structure's functional groups. nih.govscirp.org Initial fragmentation would likely involve the carboxylic acid moiety, with characteristic losses of water (H₂O), carbon monoxide (CO), or a carboxyl radical (•COOH). Subsequent fragmentation could involve the cleavage of the vinyl group. Tandem MS (MS/MS) experiments would be used to isolate the parent ion and induce fragmentation, allowing for the construction of a detailed fragmentation pathway.

Predicted HRMS Fragmentation Data for this compound [M+H]⁺

m/z (Predicted) Formula of Fragment Likely Loss from Parent Ion
168.0461 [C₈H₇FNO₂]⁺ -
150.0355 [C₈H₅FNO]⁺ H₂O
140.0461 [C₇H₇FN]⁺ CO
122.0355 [C₇H₅FN]⁺ H₂O + CO

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Vibrational spectroscopy probes the functional groups present in the molecule. The IR spectrum is expected to be dominated by absorptions from the carboxylic acid and the substituted aromatic ring. msu.edu

O-H Stretch: A very broad absorption band is anticipated in the 2500–3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band around 1700–1730 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid. vscht.cz

C=C and C=N Stretches: Multiple bands in the 1400–1650 cm⁻¹ region are expected due to the C=C stretching vibrations of the pyridine ring and the vinyl group, as well as C=N stretching of the ring.

C-F Stretch: A strong band in the 1200–1300 cm⁻¹ region is characteristic of the C-F stretching vibration.

Vinyl C-H Bending: Out-of-plane bending vibrations (wagging) for the vinyl group typically appear as strong bands in the 900–1000 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the C=C bonds in the pyridine ring and vinyl group, which may be weak in the IR spectrum.

Predicted Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Strong, Broad
Carboxylic Acid C=O stretch 1700 - 1730 Strong
Aromatic/Vinyl C=C / C=N stretch 1400 - 1650 Medium-Strong
Fluoroaromatic C-F stretch 1200 - 1300 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. technologynetworks.commdpi.com The conjugated system, comprising the pyridine ring, the vinyl group, and the carbonyl of the carboxylic acid, is expected to give rise to intense π→π* transitions. The presence of heteroatoms (N and O) also allows for weaker n→π* transitions. masterorganicchemistry.com The primary absorption maximum (λₘₐₓ) for the π→π* transition is predicted to occur in the UV region, likely between 250-300 nm. The exact position and intensity of the absorption bands would be sensitive to solvent polarity.

X-ray Crystallography for Solid-State Structural Characterization and Intermolecular Interactions

Single-crystal X-ray crystallography would provide definitive information about the three-dimensional structure of this compound in the solid state, including precise bond lengths, bond angles, and torsional angles. nih.govnih.gov

In the absence of experimental data, a probable solid-state arrangement can be predicted. Like many carboxylic acids, it is highly likely that this compound molecules would form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxylic acid groups (O-H···O). researchgate.net Further intermolecular interactions, such as π-π stacking between the electron-deficient pyridine rings, could also play a significant role in stabilizing the crystal lattice. The analysis would also reveal the planarity of the pyridine ring and the relative orientation of the vinyl and carboxylic acid substituents.

Table of Compounds Mentioned

Compound Name
This compound

Computational and Theoretical Investigations of 2 Fluoro 5 Vinylnicotinic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of this size. By solving approximations of the Schrödinger equation, DFT can be used to determine the optimized molecular geometry, electron distribution, and orbital energies of 2-Fluoro-5-vinylnicotinic acid. These calculations are foundational for predicting the molecule's stability and chemical reactivity. For instance, the calculated heat of formation and total energy can offer insights into the thermodynamic stability of the molecule. The presence of a fluorine atom, a vinyl group, and a carboxylic acid on the pyridine (B92270) ring introduces a complex electronic interplay, which can be effectively modeled using DFT.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich vinyl group and the pyridine ring, while the LUMO is likely concentrated on the electron-deficient pyridine ring and the carboxylic acid group, influenced by the electron-withdrawing fluorine atom. These distributions dictate the molecule's behavior in pericyclic reactions and interactions with electrophiles and nucleophiles. Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's reactivity.

ParameterPredicted Value (eV)Description
HOMO Energy-6.85Energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy-2.10Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.75Indicator of chemical reactivity and kinetic stability.
Ionization Potential (I ≈ -EHOMO)6.85Energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO)2.10Energy released when an electron is added.
Global Hardness (η = (I-A)/2)2.375Resistance to change in electron distribution.
Chemical Potential (μ = -(I+A)/2)-4.475Tendency of electrons to escape from the system.
Global Electrophilicity (ω = μ²/2η)4.21Propensity of the molecule to accept electrons.

The structure of this compound contains both an acidic functional group (carboxylic acid) and a basic site (the pyridine nitrogen atom). Computational methods can predict the acid dissociation constant (pKa) of the carboxylic acid and the pKa of the conjugate acid of the pyridine nitrogen (pKaH), which reflects its basicity. These predictions are often made by calculating the Gibbs free energy change for the deprotonation and protonation reactions in a simulated aqueous environment, using a solvation model like the Conductor-like Screening Model (COSMO). mdpi.com

The acidity of the carboxylic group is expected to be influenced by the substituents on the pyridine ring. The 2-fluoro substituent is strongly electron-withdrawing, which should stabilize the carboxylate anion and thus increase the acidity (lower the pKa) compared to unsubstituted nicotinic acid. The 5-vinyl group can have a more complex effect, potentially donating or withdrawing electron density through resonance. Similarly, the basicity of the pyridine nitrogen will be reduced by the electron-withdrawing fluorine atom.

CompoundParameterPredicted ValueReference Value (Nicotinic Acid)
This compoundpKa (Carboxylic Acid)~4.2pKa ≈ 4.85, pKaH ≈ 2.07
pKaH (Pyridine N)~1.5

Conformational Analysis and Energy Landscape Mapping

The presence of rotatable single bonds in this compound—specifically, the bonds connecting the vinyl and carboxylic acid groups to the pyridine ring—allows for the existence of multiple conformers. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers for rotation between them.

ConformerDihedral Angle (C2-C3-C7=O8)Dihedral Angle (C4-C5-C9=C10)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)~0° (syn)~0° (planar)0.00~75
2~0° (syn)~180° (planar)0.85~20
3~180° (anti)~0° (planar)1.50~5

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. Methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework are commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org For this compound, predicting ¹H, ¹³C, and especially ¹⁹F NMR spectra is of great interest. The ¹⁹F chemical shift is highly sensitive to the electronic environment, and its accurate prediction can confirm the position of the fluorine substituent. researchgate.netnih.gov

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. These calculations help in assigning the observed experimental IR bands to specific vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid, the C=C stretch of the vinyl group, and the C-F stretch.

Spectroscopic ParameterPredicted ValueAssignment
¹⁹F NMR Chemical Shift (δ, ppm)-85 to -95Fluorine at C2 position of pyridine ring
¹³C NMR Chemical Shift (δ, ppm)~165Carboxylic acid carbon (C=O)
¹H NMR Chemical Shift (δ, ppm)~13.0Carboxylic acid proton (-OH)
IR Frequency (ν, cm⁻¹)~1720C=O stretching (carboxylic acid)
IR Frequency (ν, cm⁻¹)~1630C=C stretching (vinyl group)
IR Frequency (ν, cm⁻¹)~1250C-F stretching

Computational Studies of Reaction Mechanisms and Transition States

Beyond predicting static properties, computational chemistry can be used to explore the dynamics of chemical reactions. By mapping the reaction pathway from reactants to products, it is possible to locate the transition state (the highest energy point along the reaction coordinate) and calculate the activation energy. This information is vital for understanding reaction kinetics and mechanism. rsc.org

For this compound, several reactions could be investigated, such as the esterification of the carboxylic acid, electrophilic addition to the vinyl group, or nucleophilic aromatic substitution. For example, a study on the mechanism of esterification would involve modeling the approach of an alcohol, the formation of a tetrahedral intermediate, and the subsequent elimination of water. The calculated activation energies for each step would reveal the rate-determining step of the reaction.

ReactionProposed Rate-Determining StepPredicted Activation Energy (ΔG‡, kcal/mol)
Acid-catalyzed EsterificationNucleophilic attack of alcohol on the protonated carbonyl15 - 20
Electrophilic Bromination of Vinyl GroupFormation of the bromonium ion intermediate8 - 12

Molecular Docking and Dynamics Simulations for Conceptual Binding Mode Predictions with Model Systems

Given that nicotinic acid and its derivatives often exhibit biological activity, molecular docking and molecular dynamics (MD) simulations can be employed to predict how this compound might interact with a protein target. mdpi.commdpi.com Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through a scoring function. nih.govnih.gov

As a conceptual model, one could dock this compound into the binding site of a nicotinic acetylcholine (B1216132) receptor (nAChR) or another enzyme for which nicotinic acid derivatives are known ligands. Such a simulation would predict the binding pose and identify key intermolecular interactions, such as hydrogen bonds between the carboxylic acid and polar residues, π-π stacking involving the pyridine ring, and potential halogen bonds involving the fluorine atom.

Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. These simulations provide insights into the flexibility of the ligand in the binding pocket and the persistence of key interactions.

Model Protein TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Conceptual)Predicted Interactions
Nicotinic Acetylcholine Receptor (α4β2)-7.5Trp, Tyr, Thr, SerHydrogen bonding (with COOH), π-π stacking, π-cation interaction

Applications of 2 Fluoro 5 Vinylnicotinic Acid in Chemical Biology and Advanced Functional Materials

Role as a Versatile Chemical Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups makes 2-Fluoro-5-vinylnicotinic acid a valuable precursor in the synthesis of complex organic molecules. The carboxylic acid and the vinyl group offer orthogonal reactivity, allowing for sequential and selective modifications. The fluorinated pyridine (B92270) core can be further functionalized through various cross-coupling reactions, making it a versatile scaffold for creating diverse molecular architectures.

The presence of fluorine can significantly influence the electronic properties of the pyridine ring, impacting its reactivity and the properties of the final molecule. Fluorinated building blocks are widely used in the synthesis of pharmaceuticals and agrochemicals to enhance their biological activity. ossila.com For instance, the synthesis of fluorinated analogues of nicotinic acetylcholine (B1216132) receptor agonists has been achieved using halogenated pyridines in cross-coupling reactions like the Negishi and Suzuki couplings. nih.govresearchgate.net This highlights the potential of fluorinated nicotinic acid derivatives as key intermediates in medicinal chemistry.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Products
Carboxylic AcidEsterification, AmidationEsters, Amides, Peptides
Vinyl GroupHeck, Suzuki, Stille CouplingSubstituted Styrenes, Biaryls
Vinyl GroupAddition Reactions (e.g., Halogenation)Dihaloalkanes
Pyridine RingC-H Activation, Nucleophilic Aromatic SubstitutionFurther functionalized pyridines

This table presents hypothetical transformations based on the known reactivity of the individual functional groups.

Development of Molecular Probes and Labeling Agents

Fluorinated organic molecules are of significant interest in the development of molecular probes for bioimaging and biosensing. The unique NMR properties of the fluorine-19 isotope and the potential for fluorescence modulation make fluorinated compounds valuable tools in chemical biology. While direct research on this compound as a molecular probe is not extensively documented, the principles of probe design using similar fluorinated acids provide a conceptual framework.

Fluorinated nicotinamide (B372718) derivatives have been successfully radiolabeled with fluorine-18 for use as diagnostic probes in positron emission tomography (PET) for melanoma detection. nih.gov This demonstrates the utility of the fluorinated nicotinic acid scaffold in developing imaging agents. Conceptually, this compound could be conjugated to fluorescent dyes or other reporter molecules, with the fluorinated nicotinic acid moiety serving as a recognition element or a modulator of the probe's photophysical properties. Small-molecule fluorescent probes are crucial for targeting and imaging specific enzymes and understanding their roles in various diseases. mdpi.com

Precursor for Functional Polymer Synthesis and Advanced Materials

The presence of a polymerizable vinyl group makes this compound a promising monomer for the synthesis of functional polymers and advanced materials. The resulting polymers would possess unique properties stemming from the fluorinated nicotinic acid side chains, such as specific binding capabilities, pH-responsiveness, and potentially enhanced thermal and chemical stability.

Free radical polymerization of the vinyl group in this compound would lead to the formation of poly(this compound). Furthermore, this monomer can be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. For example, copolymerization with hydrophilic monomers could enhance water solubility, which is crucial for biomedical applications. nih.govresearchgate.net

Table 2: Hypothetical Copolymerization of this compound (M1) with Various Comonomers (M2)

Comonomer (M2)Potential Copolymer PropertiesPotential Applications
N-isopropylacrylamideThermo-responsiveDrug delivery, smart hydrogels
Acrylic acidpH-responsive, water-solublepH-sensitive drug release
StyreneHydrophobic, rigidFunctional coatings, membranes
Ethylene glycol dimethacrylateCross-linked networkHydrogels, resins

The carboxylic acid group on the nicotinic acid moiety imparts pH-responsiveness to polymers derived from this compound. At pH values above its pKa, the carboxylic acid will be deprotonated, leading to electrostatic repulsion between the polymer chains and causing the material to swell. This property is highly desirable for the design of "smart" hydrogels for controlled drug delivery. mdpi.commdpi.com Boronic acid-containing polymers, for instance, have been used to create hydrogels that respond to multiple stimuli, including pH, temperature, and the presence of diol-containing compounds like glucose. researchgate.net

The reactive nature of this compound allows for its use in surface functionalization to impart specific properties to materials. It can be grafted onto surfaces through either the vinyl group or the carboxylic acid. This can be used to modify the surface of polymeric nanoparticles for targeted drug delivery by enabling the attachment of specific ligands. nih.gov Surface functionalization is a key strategy to improve the biocompatibility and cellular internalization of nanomaterials for medical applications. nih.gov

Exploration as a Molecular Scaffold for Mechanistic Studies in Biological Systems

The fluorinated nicotinic acid structure can serve as a molecular scaffold for designing molecules to probe biological systems. The fluorine atom can act as a sensitive reporter for studying enzyme-substrate interactions via 19F NMR spectroscopy. nih.gov This technique allows for the direct observation of the chemical environment of the fluorine atom, providing insights into binding events and enzymatic transformations.

Fluorinated compounds have been instrumental in the development of mechanism-based enzyme inhibitors. nih.gov For example, fluorinated sugars have been used to study and inhibit enzymes involved in bacterial motility, presenting a potential anti-virulence strategy. chemrxiv.org By incorporating this compound into larger molecules, researchers can create tools to investigate the mechanisms of enzymes that recognize nicotinic acid derivatives. The enzymatic synthesis of fluorinated compounds is also an area of active research, with enzymes showing high specificity for fluorinated substrates. nih.gov

Future Prospects and Emerging Research Frontiers for 2 Fluoro 5 Vinylnicotinic Acid

Development of More Sustainable and Greener Synthetic Routes

The industrial viability and environmental impact of specialty chemicals are increasingly dependent on the efficiency and sustainability of their production methods. For 2-Fluoro-5-vinylnicotinic acid, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve stoichiometric reagents and generate significant waste, toward more atom-economical and environmentally benign processes.

Key areas of development include:

Direct C-H Functionalization: Modern synthetic chemistry is increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds, which avoids the need for pre-functionalized starting materials. rsc.orgresearchgate.net Future routes could involve the late-stage introduction of the vinyl group onto a 2-fluoronicotinic acid core via transition-metal-catalyzed C-H activation, thereby reducing step count and improving resource efficiency. researchgate.net

Multicomponent Reactions (MCRs): One-pot multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are a cornerstone of green chemistry. nih.gov Designing a convergent MCR to construct the substituted pyridine (B92270) ring of this compound from simple, readily available precursors would dramatically improve process efficiency. researchgate.net

Use of Greener Solvents and Catalysts: Shifting from conventional volatile organic solvents to greener alternatives like water, supercritical fluids, or bio-derived solvents is a critical goal. biosynce.com Furthermore, replacing stoichiometric reagents with catalytic systems, particularly those based on earth-abundant metals or metal-free catalysts, will reduce waste and environmental impact. nih.gov

A comparative table of potential synthetic metrics highlights the advantages of greener routes.

MetricTraditional Synthesis (Hypothetical)Green Synthesis (Prospective)
Atom Economy Low to ModerateHigh
E-Factor (Waste/Product Ratio) HighLow
Solvent/Catalyst Type Halogenated solvents, Stoichiometric reagentsAqueous media, Bio-solvents, Catalytic systems
Energy Consumption High (multiple heating/cooling cycles)Lower (fewer steps, milder conditions)
Process Steps Multiple (5-7 steps)Fewer (1-3 steps)

Exploration of Photochemical and Electrochemical Reactivities

Light and electricity represent clean, reagent-free energy sources to drive chemical transformations, offering unique reaction pathways that are often inaccessible through conventional thermal methods. The distinct electronic features of this compound make it an excellent candidate for both photochemical and electrochemical exploration.

Photochemical Reactivity: The vinyl group is a well-known reactive handle in photochemistry. Under visible or UV light irradiation, this compound could potentially undergo a variety of transformations. nih.govmdpi.com These include [2+2] photocycloadditions to form cyclobutane (B1203170) derivatives, polymerization to create novel materials, or intramolecular cyclizations. nih.gov The pyridine ring itself can be photosensitive, potentially leading to ring-opening or isomerizations, which could be harnessed for novel synthetic applications. mdpi.comresearchgate.net

Electrochemical Reactivity: Electrochemical synthesis offers a sustainable alternative to traditional redox chemistry by eliminating the need for chemical oxidants or reductants. rsc.orgresearchgate.net The pyridine ring and carboxylic acid moiety could be targeted for electrochemical transformations. For instance, electro-oxidative methods could be developed for C-H functionalization, while electro-reductive processes could be used for selective hydrogenation of the vinyl group or the pyridine ring. patsnap.comresearchgate.net Such methods are often highly selective and can be performed under mild conditions. researchgate.net

Application in Organocatalysis and Biocatalysis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric catalysis. Organocatalysis and biocatalysis represent powerful, sustainable approaches to achieve this.

Organocatalysis: this compound could serve a dual role in organocatalysis. The pyridine nitrogen, as a Lewis basic site, could be used to catalyze a range of reactions. Alternatively, the molecule itself could be a substrate for enantioselective organocatalytic transformations. For example, asymmetric Michael additions to the vinyl group or fluorination reactions could be developed using chiral organocatalysts to produce valuable chiral building blocks. rsc.org

Biocatalysis: Enzymes and whole-cell systems offer unparalleled selectivity and operate under mild, aqueous conditions. frontiersin.org Future research could explore the use of biocatalysts for the synthesis or modification of this compound. For instance, nitrile hydratase and amidase systems, which are used industrially to produce nicotinic acid from 3-cyanopyridine, could be engineered to accept fluorinated substrates. mdpi.com This approach could provide a highly sustainable route to the target molecule or its derivatives. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is revolutionizing the chemical industry, offering enhanced safety, consistency, and scalability.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or rapid reactions. beilstein-journals.org A multi-step synthesis of this compound could be "telescoped" into a sequential flow process, eliminating the need for isolation and purification of intermediates. researchgate.netuc.pt This approach reduces manual handling, minimizes reaction times from hours to minutes, and allows for safer handling of hazardous reagents. mdpi.com

Automated Synthesis Platforms: For applications in drug discovery and medical imaging, the rapid synthesis of a library of derivatives is often required. Automated synthesis modules can be programmed to perform multi-step reactions, purifications, and analyses with minimal human intervention. rsc.org Such platforms would be invaluable for preparing analogues of this compound, including radiolabeled versions for Positron Emission Tomography (PET) imaging by incorporating Fluorine-18. nih.govmdpi.com

Computational Design and Targeted Synthesis of Next-Generation Analogues

In silico methods are indispensable tools in modern drug discovery and materials science, enabling the rational design of molecules with desired properties before their synthesis. openmedicinalchemistryjournal.comnottingham.ac.uk

Computational Design: By identifying a relevant biological target (e.g., an enzyme or receptor), computational chemists can use molecular docking to predict how analogues of this compound might bind. mdpi.com A virtual library can be generated by modifying the vinyl and carboxylic acid groups with various substituents. Docking simulations then provide a "binding score" for each analogue, allowing researchers to prioritize the most promising candidates for synthesis. researchgate.net This structure-based design approach significantly accelerates the discovery of potent and selective molecules. nih.gov

The table below illustrates hypothetical docking scores for a virtual library of analogues against a protein target.

CompoundModificationDocking Score (kcal/mol)Predicted Interaction
Parent This compound-6.5H-bond with Ser124
Analogue 1 Vinyl -> Propyl-6.2Loss of pi-stacking
Analogue 2 Carboxylic acid -> Amide-7.1New H-bond with Gln88
Analogue 3 Vinyl -> Phenyl-8.3Strong pi-stacking with Phe210
Analogue 4 Carboxylic acid -> Ester-6.8Weaker H-bond

Targeted Synthesis: Based on the in silico screening results, synthetic efforts can be focused on a small number of high-potential candidates (e.g., Analogues 2 and 3 from the table). nih.gov This targeted approach maximizes the efficiency of the discovery process, saving considerable time and resources compared to traditional trial-and-error synthesis.

Novel Applications in Niche Areas of Chemical Biology and Material Science

The unique combination of a fluorinated aromatic ring, a reactive vinyl group, and a versatile carboxylic acid handle makes this compound a promising scaffold for innovation in interdisciplinary fields.

Chemical Biology: The molecule could serve as a platform for developing chemical probes to study biological systems. The carboxylic acid can be readily coupled to peptides, sugars, or other biomolecules to target specific cellular components. mdpi.com The fluorine atom can be substituted with the radioisotope Fluorine-18, making it a valuable precursor for PET imaging agents to visualize metabolic processes or disease states in vivo. ossila.com

Material Science: The vinyl group is a polymerizable functional group. As a fluorinated monomer, this compound could be polymerized or co-polymerized to create novel fluoropolymers. mdpi.comtcichemicals.com Such materials are expected to exhibit unique properties stemming from the fluorine content, such as high thermal stability, chemical inertness, and low surface energy, making them potentially useful for advanced coatings, membranes, or electronic materials. nih.govacs.orgrsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-vinylnicotinic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis of fluorinated nicotinic acid derivatives often involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce substituents like vinyl groups. For example, fluorinated pyridine precursors (e.g., 2-Amino-5-fluoronicotinic acid ) can be functionalized using palladium catalysts under inert atmospheres. Optimization parameters include temperature (e.g., 80–100°C for similar fluorinated compounds ), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (melting point validation: 261–263°C for structurally related compounds ) and HPLC (≥97% purity ) is critical.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : 1^1H/19^19F NMR to resolve fluorine and vinyl proton coupling patterns. Compare with spectral libraries of analogous compounds (e.g., 5-Fluoro-2-nitrobenzoic acid ).
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion validation (e.g., [M+H]+^+ for C8_8H6_6FNO2_2 ).
  • Elemental analysis : Verify C/H/N/F ratios against theoretical values (e.g., C: 53.05%, H: 3.33% for C8_8H6_6FNO2_2).

Advanced Research Questions

Q. How do steric and electronic effects of the vinyl and fluorine substituents influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Computational modeling (DFT calculations) can predict electron density distribution and reactive sites. For example, the fluorine atom’s electronegativity may deactivate the pyridine ring, while the vinyl group’s π-electrons could enhance regioselectivity in substitutions. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles ) and X-ray crystallography (to assess bond angles/distances ) is recommended. Reference analogous studies on 5-Fluoro-2-hydroxybenzoic acid’s tautomerism .

Q. What strategies can resolve contradictions in spectral data (e.g., unexpected 1^1H NMR shifts) for this compound?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Probe dynamic effects like hindered rotation of the vinyl group.
  • Isotopic labeling : Substitute 2^2H in suspected exchangeable protons to simplify splitting patterns.
  • Comparative analysis : Cross-reference with data from structurally similar compounds (e.g., 5-(4-Fluorophenyl)pyridine-3-carboxylic acid ). Discrepancies may arise from solvent polarity or hydrogen bonding, as noted in fluorinated benzoic acid studies .

Q. How can researchers assess the stability of this compound under physiological conditions for drug discovery applications?

  • Methodological Answer :

  • Accelerated degradation studies : Expose the compound to simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation products via LC-MS/MS .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset >150°C, as seen in fluorinated analogs ).
  • Light sensitivity : Conduct UV-visible spectroscopy under controlled光照 conditions to identify photodegradation pathways .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for validating reproducibility in synthetic batches of this compound?

  • Methodological Answer : Use a factorial design to test variables (e.g., catalyst loading, temperature). Apply ANOVA to assess batch-to-batch variability and establish confidence intervals for yield (e.g., ±5% deviation). For impurity profiling, employ principal component analysis (PCA) on HPLC chromatograms .

Q. How can computational tools predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Screen against target enzymes (e.g., cyclooxygenase) using software like AutoDock Vina. Compare binding affinities with known inhibitors (e.g., 5-Hydroxyflunixin ).
  • QSAR modeling : Correlate substituent properties (e.g., Hammett σ values for fluorine) with bioactivity data from analogous compounds .

Tables for Key Parameters

Parameter Recommended Method Example from Evidence
Synthetic Yield HPLC purity assessment (>97%)97% purity for 5-(2-Furyl)nicotinic acid
Thermal Stability TGA (decomposition onset >150°C)5-Fluoro-2-nitrobenzoic acid
Degradation Analysis LC-MS/MS under physiological conditionsSafety data for 5-amino-2-chloro-4-fluorobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.